ChemR23 ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChemR23 ligand-1 is a chemical compound that acts as a ligand for the ChemR23 receptor, also known as chemerin receptor 23. This receptor is a G protein-coupled receptor that is activated by chemerin, a protein involved in immune responses and inflammation. This compound plays a crucial role in modulating immune responses and has been studied for its potential therapeutic applications in various inflammatory and immune-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ChemR23 ligand-1 involves the cleavage of the N-terminal 20-amino acid signal peptide and the C-terminal 6-amino acid segment of chemerin. This process results in the most active form of chemerin, containing residues 21–157, which functions as the endogenous ligand to activate the ChemR23 receptor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification methods such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
ChemR23 ligand-1 primarily undergoes binding interactions with the ChemR23 receptor. These interactions do not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, the ligand-receptor binding induces conformational changes in the receptor, leading to downstream signaling events .
Common Reagents and Conditions
The synthesis of this compound involves common reagents used in peptide synthesis, such as amino acid derivatives, coupling agents, and protecting groups. The reaction conditions typically include controlled temperature and pH to ensure the correct folding and activity of the peptide.
Major Products Formed
The major product formed from the synthesis of this compound is the active peptide that can bind to and activate the ChemR23 receptor. This binding leads to various biological effects, including modulation of immune responses and inflammation .
Scientific Research Applications
ChemR23 ligand-1 has several scientific research applications, particularly in the fields of immunology, inflammation, and cancer research. Some of the key applications include:
Immunology: this compound is used to study the role of the ChemR23 receptor in immune cell migration and activation.
Inflammation: The compound is used to investigate the mechanisms of inflammation and the resolution of inflammatory responses.
Cancer Research: this compound is studied for its role in the tumor microenvironment and its potential to modulate immune responses against cancer cells.
Mechanism of Action
ChemR23 ligand-1 exerts its effects by binding to the ChemR23 receptor on the surface of immune cells. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades that regulate immune cell migration, activation, and cytokine production .
Comparison with Similar Compounds
ChemR23 ligand-1 can be compared with other ligands that bind to the ChemR23 receptor, such as chemerin and resolvin E1. While chemerin acts as a chemoattractant for monocytes and macrophages, resolvin E1 promotes the resolution of inflammation by inducing macrophage phagocytosis of apoptotic neutrophils . This compound is unique in its ability to modulate both pro-inflammatory and anti-inflammatory responses, making it a versatile tool for studying immune regulation .
List of Similar Compounds
- Chemerin
- Resolvin E1
- Chemerin-derived agonists
Properties
Molecular Formula |
C97H115ClN12O20S2 |
---|---|
Molecular Weight |
1868.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[2-[2-[2-[[4-chloro-2-[4-[(1R)-1-[[5-cyclopropyl-4-(cyclopropylsulfonylcarbamoyl)-1,3-thiazol-2-yl]-(cyclopropylmethyl)amino]ethyl]phenyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C97H115ClN12O20S2/c1-64(108(62-65-14-15-65)97-102-90(92(131-97)68-20-21-68)95(115)104-132(118,119)74-26-27-74)66-16-18-67(19-17-66)81-59-71(98)23-29-76(81)94(114)101-36-40-122-44-48-126-52-54-128-56-57-129-55-53-127-49-45-123-41-37-110-91-78-12-8-9-13-83(78)109(63-70-10-6-7-11-75(70)89(91)103-105-110)87(112)32-34-99-86(111)33-38-120-42-46-124-50-51-125-47-43-121-39-35-100-93(113)69-22-28-77(96(116)117)82(58-69)88-79-30-24-72(106(2)3)60-84(79)130-85-61-73(107(4)5)25-31-80(85)88/h6-13,16-19,22-25,28-31,58-61,64-65,68,74H,14-15,20-21,26-27,32-57,62-63H2,1-5H3,(H4-,99,100,101,104,111,113,114,115,116,117)/t64-/m1/s1 |
InChI Key |
FUYZHKSOXJPOEB-YBWOAVOSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.